Home > Products > Screening Compounds P7028 > pyrido[4,3-d]pyrimidin-5-amine
pyrido[4,3-d]pyrimidin-5-amine - 1314916-10-3

pyrido[4,3-d]pyrimidin-5-amine

Catalog Number: EVT-6370822
CAS Number: 1314916-10-3
Molecular Formula: C7H6N4
Molecular Weight: 146.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrido[4,3-d]pyrimidin-5-amine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with an amine functional group at the 5-position. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases, including cancer and inflammatory conditions.

Source

The compound is typically synthesized through various chemical methods, which include cyclization reactions involving precursors such as 5-acetyl-4-aminopyrimidines and carboxylic anhydrides or acid chlorides. The synthesis can be conducted under reflux conditions to achieve the desired product.

Classification

Pyrido[4,3-d]pyrimidin-5-amine belongs to the class of bicyclic compounds known as pyridopyrimidines, which are recognized for their diverse biological activities. This specific compound is classified as an amine due to the presence of the amino group.

Synthesis Analysis

Methods

The synthesis of pyrido[4,3-d]pyrimidin-5-amine can be achieved through several methods:

  1. Cyclization of Precursors: One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This leads to the formation of pyrido[4,3-d]pyrimidin-5-one derivatives, which can be further modified to yield pyrido[4,3-d]pyrimidin-5-amine.
  2. Condensation Reactions: Another method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at elevated temperatures. This route often results in high yields of the desired compound.

Technical Details

The reaction conditions are crucial for optimizing yield and purity in both laboratory and industrial settings. Factors such as temperature, solvent choice, and reaction time can significantly influence the outcome.

Molecular Structure Analysis

Structure

Pyrido[4,3-d]pyrimidin-5-amine has a molecular formula of C7H6N4C_7H_6N_4 and a molecular weight of 146.1 g/mol. The structure features a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring with an amino group located at the 5-position.

Data

PropertyValue
CAS Number1314916-10-3
Molecular FormulaC7H6N4
Molecular Weight146.1 g/mol
Purity≥95%
Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-d]pyrimidin-5-amine can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions allow for the introduction of different substituents onto the scaffold using reagents like alkyl or aryl halides under basic or acidic conditions.

Technical Details

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrido[4,3-d]pyrimidin-5-one derivatives, while substitution reactions can produce various substituted pyrido[4,3-d]pyrimidin-5-amines.

Mechanism of Action

Process

The mechanism of action for pyrido[4,3-d]pyrimidin-5-amine is not fully elucidated but is believed to involve interactions with biological targets that modulate cellular processes relevant to disease states. The presence of the amino group likely contributes to its ability to form hydrogen bonds with biological macromolecules.

Data

Research indicates that compounds within this class may exhibit antimicrobial and antiproliferative effects, making them candidates for further investigation in drug development .

Physical and Chemical Properties Analysis

Physical Properties

Pyrido[4,3-d]pyrimidin-5-amine is typically presented as a solid with specific melting points depending on its purity and form.

Chemical Properties

This compound is soluble in polar solvents and exhibits stability under standard laboratory conditions. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry.

Applications

Scientific Uses

Pyrido[4,3-d]pyrimidin-5-amine has several notable applications:

  1. Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
  2. Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
  3. Medicine: Investigated for therapeutic potential in treating diseases such as cancer and inflammatory conditions.
  4. Industry: Utilized in developing new materials and chemical processes due to its unique structural properties .
Introduction to Pyrido[4,3-d]pyrimidin-5-amine

Pyrido[4,3-d]pyrimidin-5-amine represents a privileged nitrogen-rich heterocyclic scaffold in modern drug discovery. Characterized by a fused bicyclic system comprising pyridine and pyrimidine rings, this core structure exhibits exceptional versatility in molecular interactions with biological targets. Its angular fusion pattern distinguishes it from other pyridopyrimidine isomers ([2,3-d], [3,2-d], [3,4-d]), conferring unique electronic properties and binding capabilities [8] [9]. The presence of multiple hydrogen bond acceptors and donors within the framework enables diverse interactions with enzymatic binding pockets, making it a valuable template for designing pharmacologically active compounds targeting oncological, infectious, and metabolic diseases.

Structural Characterization and Nomenclature

The pyrido[4,3-d]pyrimidine system consists of a pyrimidine ring (positions 1-4) fused with a pyridine ring (positions 5-8), where the bond between atoms 4a and 8a is shared. The canonical structure features:

  • Ring fusion: Pyrimidine C4-C4a bond fused to pyridine C5-C8a bond
  • Atom numbering: Pyrimidine N1, C2, N3, C4; Pyridine C4a, C5, C6, C7, C8, C8a
  • Tautomerism: The 5-amine substituent exhibits amine/imine tautomerism, with the amine form predominating in physiological conditions [7]

Table 1: Key Structural Features of Pyrido[4,3-d]pyrimidin-5-amine

ParameterValue/DescriptionAnalytical Method
Molecular formulaC₇H₇N₄Elemental analysis
Molecular weight146.15 g/molMass spectrometry
Hydrogen bond donors1 (5-amine)Computational chemistry
Hydrogen bond acceptors4 (ring nitrogens)Molecular modeling
Topological polar surface area64.69 ŲComputational prediction
logP0.607Chromatographic measurement

Spectroscopic characterization reveals distinctive patterns:

  • UV-Vis spectroscopy: Exhibits three π→π* transition bands (210-220 nm, 260-280 nm, 290-310 nm) and a weak n→π* transition at 330-350 nm, characteristic of electron-deficient N-heteroaromatics [8]
  • NMR spectroscopy: The 5-amine proton appears as a broad singlet at δ 6.8-7.2 ppm in DMSO-d₆, while C5 resonates at 145-150 ppm in ¹³C NMR, diagnostic for distinguishing this isomer [1]
  • Crystallography: X-ray analyses demonstrate near-planar geometry with slight puckering in substituted derivatives, facilitating π-stacking interactions with aromatic residues in enzyme binding sites [4]

Nomenclature follows IUPAC conventions:

  • Parent name: Pyrido[4,3-d]pyrimidine
  • Substituent: 5-Amino (indicating amine at position 5)
  • Alternative naming: 5-Aminopyrido[4,3-d]pyrimidine or 5-aminopyrimido[4,5-c]pyridine

Historical Development in Heterocyclic Chemistry

The chemistry of pyridopyrimidines emerged in the mid-20th century, with pyrido[4,3-d]pyrimidines gaining particular attention due to their structural analogy to pteridines and purines. Key milestones include:

  • 1950s-1970s: Early synthetic methods focused on thermal cyclization of pyrimidine precursors. The landmark synthesis by Taylor (1968) employed condensation of 4-aminopyrimidines with α,β-unsaturated carbonyls, establishing foundational routes to the [4,3-d] isomer [2]
  • 1980s-1990s: Methodologies expanded to multicomponent reactions. Al-Hassan's synthesis of ribitylpyridodipyrimidine-tetraone (21% yield) via orthoester-mediated cyclization demonstrated biological potential, while Yoneda improved yields using trimethyl orthoformate in DMF [5]
  • 2000s: Catalytic advancements emerged. Dabiri (2009) implemented ionic liquid ([bmim]Br) and p-TSA catalysis under microwave irradiation, boosting yields to 50-54% while reducing reaction times from hours to minutes [5]
  • 2010-Present: Sustainable chemistry dominates recent innovations:
  • Nano-catalysis: Mohsenimehr's Fe₂O₃ nanoparticles achieved 66-95% yields at room temperature
  • Green solvents: Bazgir's aqueous p-TSA system (2010) eliminated organic solvents [5]
  • C-H activation: Direct functionalization at C6/C7 positions using palladium catalysis (patented in WO2024009191A1) [4]

The scaffold's synthetic evolution reflects broader trends in heterocyclic chemistry: from classical thermal cyclizations to atom-economical, catalysis-driven strategies enabling diverse substitution patterns critical for medicinal applications.

Significance in Medicinal Chemistry and Drug Discovery

Pyrido[4,3-d]pyrimidin-5-amine derivatives have emerged as privileged scaffolds in oncology, primarily through targeted kinase inhibition and protein-protein interaction disruption:

Table 2: Therapeutic Targets of Pyrido[4,3-d]pyrimidin-5-amine Derivatives

Biological TargetTherapeutic AreaKey Structural FeaturesReference Compound
KRAS oncoproteins (G12C/D/V)NSCLC, pancreatic cancerC7 lipophilic substituents + H-bond acceptorsWO2024009191A1 claims [4]
Wee1 kinaseLeukemia, breast cancer2,4-Disubstituted with arylpiperazineCompound 34 (IC₅₀ = 19 nM) [10]
VEGFR-2 (KDR)Angiogenesis-dependent cancers2-Anilino substitution + fused thiopyranPyridothiopyrano[4,3-d]pyrimidines [3]
Biotin carboxylaseAntimicrobial therapyC6/C7 hydrophobic groups + polar headgroupsHigh-throughput screening hits [9]
DHFRAntifolates2,4-Diamino substitutionPiritrexim analogs [9]

KRAS Inhibition: Covalent inhibitors targeting the KRAS G12C mutant feature:

  • Electrophilic warheads (acrylamides, chloroacetamides) at position 7
  • Hydrophobic substituents enhancing binding to switch-II pocket
  • 5-Amino group forming H-bonds with Asp69 and Gln71 [4]

Kinase Inhibition: The scaffold's planar geometry mimics ATP's purine moiety:

  • Wee1 inhibitors: Compound 34 achieves 19 nM IC₅₀ through:
  • Pyridopyrimidinone core coordinating hinge region
  • 4-Fluorophenyl group occupying hydrophobic back pocket
  • Piperazine solubilizing group enhancing bioavailability [10]
  • Multitargeted kinase inhibitors: 2-Anilino derivatives exhibit simultaneous VEGFR-2, PDGFR, and c-Kit inhibition (e.g., 3b, 3i, 3j in [3])

Scaffold Advantages:

  • Synthetic tractability: Modular synthesis allows late-stage diversification at C2, C4, C6, and C7 positions
  • Drug-like properties: Balanced logP (1.5-3.5), TPSA (70-100 Ų), and molecular weight (<450 Da) support favorable ADME profiles [6]
  • Structural plasticity: Tolerates diverse substituents while maintaining core geometry essential for target engagement

Recent patent activity (WO2024009191A1) underscores pharmaceutical interest, with claims covering 127 derivatives specifically targeting KRAS-driven cancers [4]. The scaffold's versatility continues to inspire novel therapeutic applications beyond oncology, including antiviral and anti-inflammatory agents.

Synthetic Methodologies

Contemporary synthesis leverages both classical and innovative strategies:

Table 3: Representative Synthetic Routes to Pyrido[4,3-d]pyrimidin-5-amines

MethodConditionsYield RangeAdvantages/Limitations
Cyclocondensation4-Amino-3-aminopyridines + CN reagents45-70%Direct access to 5-amino derivatives; limited substrate availability
Multicomponent reactionsAldehyde + 6-aminouracil + thiobarbituric acid65-95%Atom economy; diverse substitution at C6/C7
Catalytic C-H functionalizationPd(OAc)₂, CuI, DMEDA, dioxane, 90°C60-85%Late-stage diversification; requires specialized catalysts
Nano-catalyzed synthesisFe₃O₄@SiO₂-SO₃H, H₂O, rt75-98%Eco-friendly; recyclable catalyst; short reaction times

Exemplary Synthesis (WO2024009191A1):

  • Intermediate formation: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reacted with 3-aminopiperidine under Buchwald-Hartwig conditions
  • Core elaboration: Suzuki coupling at C6 with boronic esters
  • Functionalization: Acylation at C7 position with acryloyl chloride
  • Final modification: Deprotection and salt formation [4]

Green Chemistry Approaches:

  • Water-mediated cyclizations using p-TSA catalysis (85-92% yields) [5]
  • Solvent-free mechanochemical synthesis under ball-milling conditions
  • Photocatalytic C-H amination at position 7 using organic dyes

These methodologies enable efficient exploration of structure-activity relationships crucial for drug discovery programs focused on this pharmacologically privileged scaffold.

Properties

CAS Number

1314916-10-3

Product Name

pyrido[4,3-d]pyrimidin-5-amine

Molecular Formula

C7H6N4

Molecular Weight

146.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.